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Compound of Interest

3-(Trifluoromethyl)-DL -
Compound Name:
phenylglycine

Cat. No. B1272825

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for
3-(Trifluoromethyl)-DL-phenylglycine. Due to the limited availability of direct experimental
spectra in public databases, this document presents predicted data and comparative analyses
with structurally related compounds. It also outlines general experimental protocols for
acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data applicable to this and similar amino acid derivatives.

Compound Profile

e Compound Name: 3-(Trifluoromethyl)-DL-phenylglycine

Alternate Names: 2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid, (+)-2-Amino-2-[3-
(trifluoromethyl)phenyl]acetic acid

CAS Number: 242475-26-9

Molecular Formula: CoHsF3NO:2

Molecular Weight: 219.16 g/mol
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Spectroscopic Data

Direct experimental NMR, IR, and MS spectra for 3-(Trifluoromethyl)-DL-phenylglycine are
not readily available in the surveyed public scientific databases. The following sections provide
predicted data and data from analogous compounds to offer insights into the expected spectral
characteristics.

While experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for
various adducts of 3-(Trifluoromethyl)-DL-phenylglycine provide valuable information for
mass spectrometry analysis.

Adduct Predicted m/z
[M+H]* 220.05800
[M+Na]* 242.03994
[M-H]~ 218.04344
[M+NHa]* 237.08454
[M+K]* 258.01388
[M+H-H20]* 202.04798
[M+HCOO]- 264.04892
[M+CHsCOO]~ 278.06457

Data sourced from predicted values.

Experimental NMR data for 3-(Trifluoromethyl)-DL-phenylglycine is not available. However,
analysis of related compounds can help predict the expected chemical shifts.

Reference Compound 1: m-(Trifluoromethyl)phenylacetic acid

e 'H NMR (DMSO-ds):

o Aromatic protons: & 7.53-7.66 ppm

o CH:z protons: 6 3.731 ppm
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o Carboxylic acid proton: & 12.46 ppm
Reference Compound 2: N-trifluoroacetylphenylglycine
e 1H NMR (acetone-de):
o NH proton: & 8.97 ppm (singlet)
o Aromatic protons: & 7.41-7.52 ppm (multiplet)
o a-proton: & 5.63 ppm (doublet, J = 7.3 Hz)
e 13C NMR (acetone-de):
o Carboxyl carbon: 4 170.7 ppm
o Amide carbonyl carbon: & 157.3 ppm (quartet, 2JCF = 37.8 Hz)
o Aromatic carbons: 6 128.9-136.2 ppm
o Trifluoromethyl carbon: & 116.9 ppm (quartet, 1JCF = 287.2 Hz)
o a-carbon: 6 57.7 ppm

Based on these related structures, the *H NMR spectrum of 3-(Trifluoromethyl)-DL-
phenylglycine in a suitable deuterated solvent is expected to show signals for the aromatic
protons (likely in the range of 7.5-8.0 ppm), a signal for the a-proton adjacent to the amino and
carboxyl groups (around 4-5 ppm), and exchangeable signals for the amino and carboxylic acid
protons. The 13C NMR spectrum would correspondingly show signals for the aromatic carbons,
the a-carbon, the carboxylic carbon, and the trifluoromethyl carbon (as a quartet).

An experimental IR spectrum for 3-(Trifluoromethyl)-DL-phenylglycine is not available. The
IR spectrum of an amino acid is characterized by vibrations of its functional groups. For 3-
(Trifluoromethyl)-DL-phenylglycine, the following characteristic absorption bands are

expected:
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. Expected Wavenumber ] .
Functional Group Vibration Mode
Range (cm™?)

O-H (Carboxylic Acid) 2500-3300 (broad) Stretching
N-H (Amine) 3200-3500 Stretching
C=0 (Carboxylic Acid) 1700-1725 Stretching
C-F (Trifluoromethyl) 1100-1350 (strong) Stretching
C-N (Amine) 1020-1250 Stretching
Aromatic C-H 3000-3100 Stretching
Aromatic C=C 1450-1600 Stretching

Note: In the solid state, amino acids often exist as zwitterions, which would shift the C=0
stretch of the carboxylate to ~1550-1610 cm~t and the N-H bending of the ammonium group to
~1500-1600 cm™1,

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for amino acid
derivatives like 3-(Trifluoromethyl)-DL-phenyliglycine.

e Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.5-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20 with acidification/basification, or CDsOD).
The choice of solvent is critical for dissolving the sample and avoiding exchange of labile
protons with the solvent.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters
include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of
scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-
decoupled pulse sequence. A larger number of scans and a longer relaxation delay are
typically required compared to *H NMR.
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Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are typically referenced
to an internal standard (e.g., Tetramethylsilane - TMS).

Sample Preparation (Solid State):

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder
and press it into a transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a
suitable solvent system, such as a mixture of water and a polar organic solvent (e.qg.,
methanol or acetonitrile) with a small amount of acid (e.g., formic acid) or base (e.g.,
ammonium hydroxide) to promote ionization.

Instrumentation: Utilize a mass spectrometer equipped with an Electrospray lonization (ESI)
source.

Data Acquisition: Introduce the sample solution into the ESI source via direct infusion or
through a liquid chromatography (LC) system. Acquire the mass spectrum in either positive
or negative ion mode. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-
of-Flight (TOF) analyzer is used to obtain accurate mass measurements.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any
characteristic fragment ions. The accurate mass measurement can be used to confirm the
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elemental composition of the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel or uncharacterized compound like 3-(Trifluoromethyl)-DL-phenylglycine.

Sample Preparation
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A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

While direct experimental spectroscopic data for 3-(Trifluoromethyl)-DL-phenylglycine
remains elusive in publicly accessible databases, this guide provides a foundational
understanding based on predicted data and comparative analysis of related compounds. The
outlined experimental protocols offer a practical framework for researchers to acquire the
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necessary NMR, IR, and MS data to fully characterize this molecule. The systematic
application of these spectroscopic techniques, as depicted in the workflow, is essential for the
unambiguous structural elucidation and quality control of 3-(Trifluoromethyl)-DL-
phenylglycine in research and development settings.

 To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 3-
(Trifluoromethyl)-DL-phenylglycine: A Technical Overview]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1272825#spectroscopic-data-
nmr-ir-ms-of-3-trifluoromethyl-dl-phenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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